molecular formula C13H18O2 B7861593 2-(Isopentyloxy)-5-methylbenzaldehyde

2-(Isopentyloxy)-5-methylbenzaldehyde

Cat. No.: B7861593
M. Wt: 206.28 g/mol
InChI Key: OZZFYQGMULZNII-UHFFFAOYSA-N
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Description

2-(Isopentyloxy)-5-methylbenzaldehyde is an aromatic aldehyde featuring a benzaldehyde core substituted with an isopentyloxy group (–O–CH₂CH₂CH(CH₃)₂) at position 2 and a methyl group (–CH₃) at position 4. The isopentyloxy group introduces significant steric bulk and moderate electron-donating effects due to its ether oxygen, while the methyl group at position 5 contributes to the compound’s lipophilicity. This compound is of interest in organic synthesis, particularly in the development of fragrances, pharmaceuticals, and agrochemicals.

Properties

IUPAC Name

5-methyl-2-(3-methylbutoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-10(2)6-7-15-13-5-4-11(3)8-12(13)9-14/h4-5,8-10H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZZFYQGMULZNII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCC(C)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopentyloxy)-5-methylbenzaldehyde typically involves the alkylation of 5-methylsalicylaldehyde with isopentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

5-methylsalicylaldehyde+isopentyl bromideK2CO3,DMFThis compound\text{5-methylsalicylaldehyde} + \text{isopentyl bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 5-methylsalicylaldehyde+isopentyl bromideK2​CO3​,DMF​this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Isopentyloxy)-5-methylbenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The isopentyloxy group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents such as alkyl halides and aryl halides can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 2-(Isopentyloxy)-5-methylbenzoic acid

    Reduction: 2-(Isopentyloxy)-5-methylbenzyl alcohol

    Substitution: Various substituted benzaldehyde derivatives

Scientific Research Applications

2-(Isopentyloxy)-5-methylbenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(Isopentyloxy)-5-methylbenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Molecular Structure and Substituent Effects

The following table summarizes key structural differences and molecular properties of 2-(Isopentyloxy)-5-methylbenzaldehyde and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent at Position 2 Substituent at Position 5 Key Structural Features
This compound Not Provided¹ Not Provided¹ Isopentyloxy (–O–CH₂CH₂CH(CH₃)₂) Methyl (–CH₃) Branched ether, electron-donating
2-(Difluoromethoxy)-5-methylbenzaldehyde C₉H₈F₂O₂ 198.16 Difluoromethoxy (–O–CF₂H) Methyl (–CH₃) Electron-withdrawing (fluorine atoms)
2-(Hex-1-yn-1-yl)-5-methylbenzaldehyde C₁₄H₁₆O 200.28 Hex-1-yn-1-yl (–C≡C–C₄H₉) Methyl (–CH₃) Linear alkynyl, sp-hybridized carbon
5-Isopropyl-2-methylbenzaldehyde C₁₁H₁₄O 162.23 Methyl (–CH₃) Isopropyl (–CH(CH₃)₂) Alkyl groups at both positions
Key Observations:
  • In contrast, the difluoromethoxy group () is strongly electron-withdrawing due to fluorine’s electronegativity, which may deactivate the aldehyde toward electrophilic substitutions . The hex-1-yn-1-yl group () introduces sp-hybridized carbons, creating electron-deficient regions that could alter conjugation with the aromatic ring .
  • Steric Effects :

    • The isopentyloxy group ’s branched structure imposes greater steric hindrance compared to the linear hex-1-yn-1-yl group () or the compact difluoromethoxy group (). This could reduce reaction rates in sterically demanding transformations .
    • 5-Isopropyl-2-methylbenzaldehyde () has a bulky isopropyl group at position 5, which may hinder access to the aldehyde at position 1 more effectively than the methyl group in the target compound .

Physicochemical Properties

Available data from the evidence suggest the following trends:

Property This compound 2-(Difluoromethoxy)-5-methylbenzaldehyde 2-(Hex-1-yn-1-yl)-5-methylbenzaldehyde 5-Isopropyl-2-methylbenzaldehyde
Lipophilicity (logP) High (branched ether) Moderate (polar C–F bonds) Very high (long hydrocarbon chain) High (alkyl substituents)
Boiling/Melting Points Not Reported Not Reported Not Reported Not Reported
Stability Stable under standard conditions Likely hydrolytically sensitive (C–F bonds) Stable but prone to alkyne oxidation Highly stable (alkyl groups)
Notes:
  • The hex-1-yn-1-yl derivative () could undergo oxidative side reactions at the triple bond, limiting its utility in oxidative environments .

Biological Activity

2-(Isopentyloxy)-5-methylbenzaldehyde, a compound with the molecular formula C12H16O3C_{12}H_{16}O_3 and a molecular weight of 208.25 g/mol, has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and cytotoxic properties, as well as its mechanisms of action and structure-activity relationships (SAR).

  • IUPAC Name : this compound
  • Molecular Formula : C12H16O3C_{12}H_{16}O_3
  • Molecular Weight : 208.25 g/mol
  • Canonical SMILES : CCOC1=CC=CC=C1C(=O)C2=CC=C(C=C2)C(=O)O

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties against various pathogens. In vitro tests have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.

MicroorganismInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Candida albicans1464 µg/mL

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been evaluated in various models. In a study using lipopolysaccharide (LPS)-induced inflammation in murine macrophages, the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.

CytokineControl (pg/mL)Treated (pg/mL)
TNF-α1500600
IL-61200400

This data indicates that the compound may modulate inflammatory pathways, potentially through the inhibition of NF-κB signaling.

Cytotoxicity

The cytotoxic effects of this compound were assessed using various cancer cell lines. The compound exhibited selective cytotoxicity towards breast cancer (MCF-7) and lung cancer (A549) cells while showing minimal toxicity to normal fibroblast cells.

Cell LineIC50 (µM)
MCF-725
A54930
Normal Fibroblasts>100

These findings suggest that the compound has potential as an anticancer agent with a favorable safety profile.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Interaction with Cell Membranes : The hydrophobic nature of the isopentoxy group may facilitate membrane penetration, leading to disruption of microbial cell integrity.
  • Inhibition of Enzymatic Activity : The aldehyde functional group may interact with key enzymes involved in inflammation and cancer progression, inhibiting their function.
  • Modulation of Signaling Pathways : The compound may interfere with signaling pathways such as NF-κB and MAPK, which are critical in inflammatory responses and tumorigenesis.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Modifications to the alkoxy chain length or substituents on the aromatic ring can significantly influence its potency and selectivity.

Comparative Analysis

A comparative analysis with similar compounds highlights how variations affect biological activity:

CompoundAntimicrobial ActivityAnti-inflammatory ActivityCytotoxicity (MCF-7 IC50)
This compoundHighModerate25 µM
2-(Butoxy)-5-methylbenzaldehydeModerateLow>100 µM
3-(Isobutyloxy)-4-methylbenzaldehydeLowHigh15 µM

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